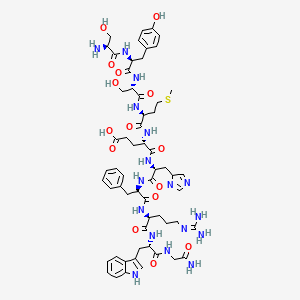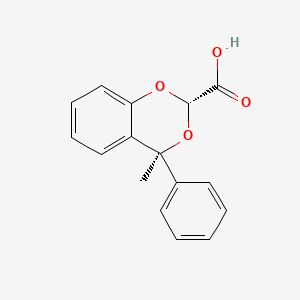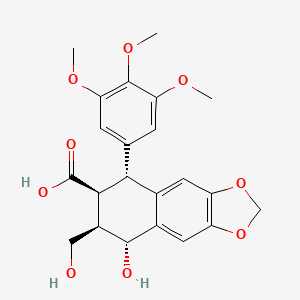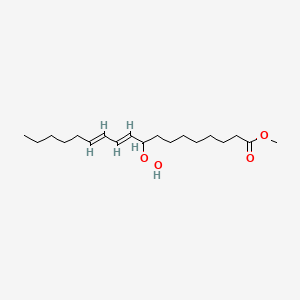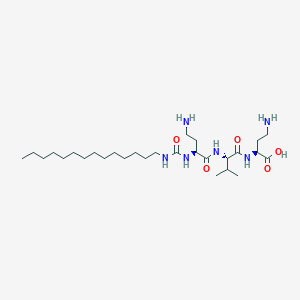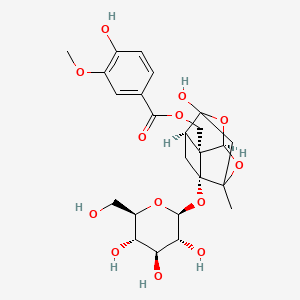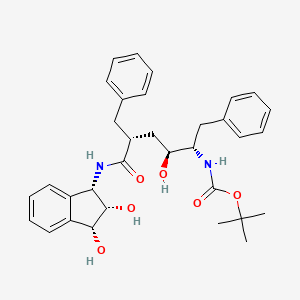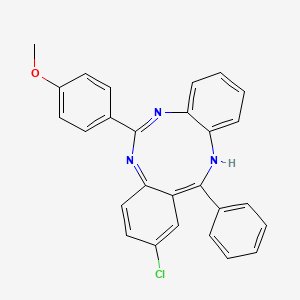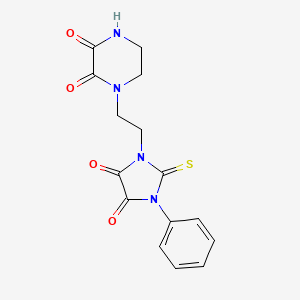
2,3-Piperazinedione, 1-(2-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Piperazinedione, 1-(2-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)ethyl)- is a complex organic compound characterized by its unique structure, which includes a piperazinedione core and an imidazolidinyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Piperazinedione, 1-(2-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)ethyl)- typically involves multi-step organic reactions
Formation of Piperazinedione Core: The piperazinedione core can be synthesized through the cyclization of appropriate diamines with diketones under acidic or basic conditions.
Introduction of Imidazolidinyl Group: The imidazolidinyl group is introduced via a nucleophilic substitution reaction, where the piperazinedione core reacts with a suitable imidazolidinyl precursor in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of industrial catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
2,3-Piperazinedione, 1-(2-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidinyl group, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
2,3-Piperazinedione, 1-(2-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)ethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,3-Piperazinedione, 1-(2-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
2,3-Piperazinedione Derivatives: Compounds with similar piperazinedione cores but different substituents.
Imidazolidinyl Compounds: Molecules containing the imidazolidinyl group with varying side chains.
Uniqueness
2,3-Piperazinedione, 1-(2-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)ethyl)- is unique due to its specific combination of the piperazinedione core and the imidazolidinyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
132411-95-1 |
|---|---|
分子式 |
C15H14N4O4S |
分子量 |
346.4 g/mol |
IUPAC名 |
1-[2-(4,5-dioxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl)ethyl]piperazine-2,3-dione |
InChI |
InChI=1S/C15H14N4O4S/c20-11-12(21)17(7-6-16-11)8-9-18-13(22)14(23)19(15(18)24)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,20) |
InChIキー |
RCCXICKUXQFTMX-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)C(=O)N1)CCN2C(=O)C(=O)N(C2=S)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




